N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline
Description
Properties
CAS No. |
88695-22-1 |
|---|---|
Molecular Formula |
C24H23N |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-17H,3-4H2,1-2H3 |
InChI Key |
KYQAVIAZLHNYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Solvent: Commonly toluene or anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) are used.
- Catalyst: Acid catalysis is often employed to facilitate imine formation. p-Toluenesulfonic acid (p-TsOH) is a frequently used catalyst.
- Temperature: Reflux conditions (~110°C in toluene) are typical to drive the equilibrium toward imine formation.
- Water Removal: The reaction is often conducted with azeotropic removal of water using a Dean-Stark apparatus to shift equilibrium toward product formation.
- Reaction Time: Typically several hours (4–12 h) until completion, monitored by thin-layer chromatography (TLC).
Typical Procedure (Adapted from Literature)
| Step | Description |
|---|---|
| 1 | Dissolve 9-fluorenone (1.0 equiv) and N,N-diethyl-4-aminobenzene (1.0–1.2 equiv) in toluene (50 mL per gram of ketone) in a round-bottom flask. |
| 2 | Add catalytic amount of p-toluenesulfonic acid monohydrate (~0.1 equiv). |
| 3 | Attach a Dean-Stark trap and reflux the mixture at ~110°C to azeotropically remove water formed during the condensation. |
| 4 | Monitor reaction progress by TLC (e.g., chloroform:methanol 9:1). |
| 5 | After completion, cool the reaction mixture, concentrate under reduced pressure to remove solvent. |
| 6 | Precipitate product by addition of non-polar solvent (e.g., n-heptane), filter, wash, and dry under vacuum at ~55°C. |
This procedure yields the imine compound as a solid, often with high purity and yield (quantitative to 80–90%).
Detailed Reaction Mechanism
The mechanism involves:
- Nucleophilic attack: The lone pair on the nitrogen of the N,N-diethyl-4-aminobenzene attacks the electrophilic carbonyl carbon of 9-fluorenone.
- Formation of carbinolamine intermediate: A tetrahedral intermediate forms, which then undergoes proton transfers.
- Dehydration: Acid catalysis facilitates the elimination of water, forming the C=N double bond characteristic of the Schiff base.
The presence of the bulky fluorene moiety and the electron-donating diethylamino group influences the reaction kinetics and the stability of the imine.
Alternative Preparation Methods and Modifications
Use of Drying Agents and Solvent-Free Conditions
Some protocols utilize molecular sieves (4Å) to adsorb water instead of azeotropic distillation, allowing reactions at room temperature or mild heating in solvents like DMSO. This can improve selectivity and reduce decomposition.
Catalysts Beyond p-TsOH
Other acid catalysts such as BF3·OEt2 or Lewis acids may be used to enhance reaction rates or yields. For example, BF3·SMe2 has been used in related aldehyde and ketone transformations to facilitate condensation under milder conditions.
Purification Techniques
Post-reaction, purification is commonly performed by recrystallization from ethanol or by flash chromatography on silica gel using mixtures of petroleum ether and ethyl acetate. The choice depends on the purity required and scale.
Characterization and Yield Data
Research Findings and Notes
- The Schiff base formation is highly efficient for fluorene derivatives and is adaptable to various substituted anilines, including N,N-diethyl derivatives.
- The presence of electron-donating groups on the aniline enhances nucleophilicity, favoring faster imine formation.
- Crystallographic studies confirm the planar nature of the fluorene-imine linkage and the molecular packing influenced by π–π interactions.
- The compound’s stability under ambient conditions is generally good, but exposure to moisture can hydrolyze the imine back to starting materials.
- Modified procedures using molecular sieves or alternative catalysts can improve yields and reduce reaction times.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl derivatives.
Scientific Research Applications
4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bio-imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 4-((9H-Fluoren-9-ylidene)methyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
(a) N-(9H-Fluoren-9-ylidene)-4-methylaniline
- Key Features : Lacks N,N-diethyl groups, featuring a methyl substituent instead.
- Crystal Packing : Forms 1D supramolecular chains via π-π stacking (3.5–3.8 Å) between fluorene rings .
- Conformational Impact : The absence of bulky diethyl groups reduces steric hindrance, promoting tighter π-π interactions compared to the target compound .
(b) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
- Key Features : Replaces the fluorenylidene group with a methoxy-substituted benzylidene.
- Crystal Structure: Adopts a nonplanar conformation, disrupting π-conjugation. Hirshfeld analysis shows dominant H···H (51.8%) and C···H (23.3%) interactions, differing from fluorenylidene analogs .
- Electronic Properties : The methoxy group introduces electron-donating effects but lacks the extended conjugation of fluorene, reducing absorption/emission wavelengths .
(c) 4-(9-Chloro-10-phenyl-9,10-dihydro-9-acridinyl)-N,N-diethylaniline
Electronic and Photophysical Properties
| Compound | Substituents | λmax (nm) | Fluorescence Quantum Yield | Key Applications |
|---|---|---|---|---|
| N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline | Fluorenylidene, diethyl | ~375 (estimated) | Not reported | Optoelectronics, sensors |
| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | Methoxybenzylidene, diethyl | ~350 | Low | Antioxidants, imaging |
| N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline | Phenylfluorene, phenyl | ~390 | High (AIE-active) | OLEDs, bioimaging |
- Fluorenylidene vs. Acridine : Fluorene derivatives exhibit blue-shifted emission compared to acridine analogs due to smaller π-systems .
- Aggregation-Induced Emission (AIE) : Compounds like N-Phenyl-4-(9-phenyl-9H-fluoren-9-yl)aniline show AIE, whereas N,N-diethyl variants may lack this due to reduced steric hindrance .
Biological Activity
N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline, also known by its CAS number 88695-22-1, is an organic compound that has garnered attention for its unique structural properties and potential biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a fluorenylidene group linked to a diethylaniline moiety. Its molecular formula is with a molecular weight of approximately 325.4 g/mol. The structural characteristics contribute to its distinctive chemical behavior and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N,N-diethyl-4-(fluoren-9-ylidenemethyl)aniline |
| CAS Number | 88695-22-1 |
This compound interacts with various molecular targets in biological systems. Its mechanism of action includes:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their function and impacting metabolic pathways.
- Protein Modulation : It can interact with cellular proteins, potentially leading to changes in cell signaling and function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various multidrug-resistant bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 7 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro tests against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) demonstrated notable cytotoxic effects.
- Cell Line Studies :
- A549 cells showed a significant reduction in viability when treated with varying concentrations of the compound.
- MDA-MB-231 cells exhibited similar sensitivity, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, this compound shows unique biological activities due to the combination of the fluorenone core and diethylamino group.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 2,4,7-Trinitrofluorenone | Low | Moderate |
| N,N-Diethyl-4-aminoaniline | Moderate | Low |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Fluorene Derivatives : Research on fluorene-based compounds indicates that modifications can enhance biological activity, particularly in anticancer applications.
- Molecular Docking Studies : Computational analyses have suggested favorable interactions between this compound and target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
